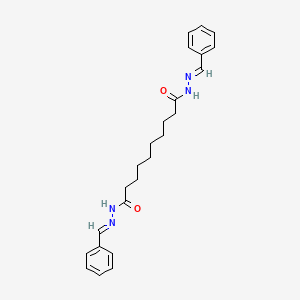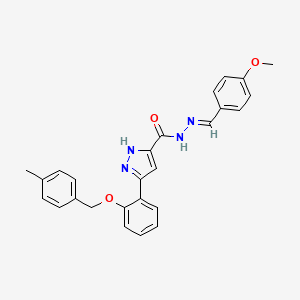![molecular formula C13H10ClN3O4S B11983530 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11983530.png)
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzenesulfonamide is a Schiff base compound, which is a class of organic compounds typically formed by the condensation of an amine with an aldehyde or ketone.
Preparation Methods
The synthesis of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzenesulfonamide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 4-aminobenzenesulfonamide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Scientific Research Applications
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzenesulfonamide has been extensively studied for its antibacterial and antifungal properties. It has shown significant activity against various bacterial strains, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines .
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions, which can interfere with the function of essential enzymes in microorganisms. The Schiff base moiety in the compound can chelate metal ions, leading to the inhibition of enzyme activity and subsequent microbial growth .
Comparison with Similar Compounds
Similar compounds include:
- 4-{[(E)-(3-nitrophenyl)methylidene]amino}benzenesulfonamide
- 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazolyl)-benzenesulfonamide
Compared to these compounds, 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzenesulfonamide exhibits unique properties due to the presence of the chloro and nitro groups, which enhance its biological activity and stability .
Properties
Molecular Formula |
C13H10ClN3O4S |
|---|---|
Molecular Weight |
339.75 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H10ClN3O4S/c14-12-6-1-9(7-13(12)17(18)19)8-16-10-2-4-11(5-3-10)22(15,20)21/h1-8H,(H2,15,20,21) |
InChI Key |
XBJKTLIZUFKALX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11983460.png)
![4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11983463.png)
![8-{[2-(dimethylamino)ethyl]amino}-6-hydroxy-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11983467.png)
![Ethyl 5-acetyl-4-methyl-2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B11983475.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-furylmethylidene]acetohydrazide](/img/structure/B11983488.png)
![2-[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11983491.png)
![8-{[2-(dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11983495.png)
![ethyl 2-[(3E)-3-[hydroxy(4-methylphenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11983502.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11983519.png)
![3-(4-tert-butylphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B11983523.png)
